Cas no 478259-30-2 (N-(2-methoxyethyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide)

N-(2-methoxyethyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(2-methoxyethyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide
-
N-(2-methoxyethyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623699-5mg |
N-(2-methoxyethyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide |
478259-30-2 | 98% | 5mg |
¥661.00 | 2024-05-12 | |
A2B Chem LLC | AI80932-5mg |
N-(2-methoxyethyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide |
478259-30-2 | >90% | 5mg |
$215.00 | 2023-12-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623699-10mg |
N-(2-methoxyethyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide |
478259-30-2 | 98% | 10mg |
¥924.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623699-1mg |
N-(2-methoxyethyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide |
478259-30-2 | 98% | 1mg |
¥428.00 | 2024-05-12 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00896453-1g |
N-(2-Methoxyethyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide |
478259-30-2 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
A2B Chem LLC | AI80932-10mg |
N-(2-methoxyethyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide |
478259-30-2 | >90% | 10mg |
$241.00 | 2023-12-30 | |
A2B Chem LLC | AI80932-500mg |
N-(2-methoxyethyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide |
478259-30-2 | >90% | 500mg |
$729.00 | 2023-12-30 | |
A2B Chem LLC | AI80932-1mg |
N-(2-methoxyethyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide |
478259-30-2 | >90% | 1mg |
$202.00 | 2023-12-30 | |
A2B Chem LLC | AI80932-1g |
N-(2-methoxyethyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide |
478259-30-2 | >90% | 1g |
$1313.00 | 2023-12-30 |
N-(2-methoxyethyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide 関連文献
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
6. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
7. Back matter
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
9. Book reviews
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
N-(2-methoxyethyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamideに関する追加情報
N-(2-methoxyethyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide (CAS 478259-30-2): A Comprehensive Overview
N-(2-methoxyethyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide (CAS 478259-30-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, with its unique molecular structure, plays a crucial role in various scientific applications. Its pyrrole-2-carboxamide backbone and methoxyethyl side chain contribute to its distinct chemical properties, making it a subject of interest for researchers and industry professionals alike.
The molecular formula of N-(2-methoxyethyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide reflects its complex yet functional design. The presence of both amide and carbonyl functional groups allows for versatile interactions in biological systems. Recent studies have explored its potential as a building block for more complex molecules, particularly in the development of novel therapeutic agents. The 3-methylbutanoyl moiety enhances its lipophilicity, which is a critical factor in drug design and bioavailability.
One of the most frequently asked questions about CAS 478259-30-2 concerns its solubility and stability under various conditions. Research indicates that this compound exhibits moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol, while remaining relatively stable at room temperature. These properties make it suitable for laboratory use and further chemical modifications. Additionally, its pyrrole core is known to participate in hydrogen bonding, which can influence its reactivity and interaction with biological targets.
In the context of current scientific trends, N-(2-methoxyethyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide has been investigated for its potential role in enzyme inhibition and signal transduction modulation. These areas are particularly relevant in the search for new treatments for metabolic disorders and inflammatory conditions. The compound's ability to interact with specific protein targets has made it a candidate for further pharmacological studies, aligning with the growing demand for precision medicine solutions.
The synthesis of CAS 478259-30-2 typically involves multi-step organic reactions, starting from readily available pyrrole derivatives. Key steps include acylation of the pyrrole ring followed by amide coupling with 2-methoxyethylamine. Researchers often optimize these processes to improve yield and purity, which are critical for consistent results in downstream applications. Recent advancements in green chemistry have also explored more sustainable methods for producing this compound, reflecting the industry's shift toward environmentally friendly practices.
From a commercial perspective, N-(2-methoxyethyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide is primarily supplied to research institutions and pharmaceutical developers. Its market demand is driven by the ongoing need for novel chemical entities in drug discovery programs. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to verify the identity and purity of this compound, ensuring it meets the stringent requirements of scientific research.
Looking ahead, the potential applications of CAS 478259-30-2 continue to expand. Its structural features make it a promising scaffold for the development of small molecule therapeutics, particularly in areas such as oncology and neurology. Furthermore, its compatibility with various bioconjugation techniques opens possibilities for creating targeted drug delivery systems. As research progresses, this compound may play an increasingly important role in addressing unmet medical needs and advancing our understanding of biochemical pathways.
For researchers working with N-(2-methoxyethyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide, proper handling and storage are essential to maintain its integrity. Recommendations typically include storage under inert atmosphere at low temperatures, protected from light and moisture. These precautions help preserve the compound's stability over extended periods, ensuring reliable performance in experimental settings. Safety data sheets provide detailed guidance on appropriate personal protective equipment and handling procedures.
The scientific community continues to explore the full potential of CAS 478259-30-2, with ongoing studies investigating its physicochemical properties and biological activities. As a research chemical, it represents an important tool for advancing knowledge in medicinal chemistry and related fields. Its unique combination of structural elements offers numerous opportunities for molecular design and optimization, contributing to the development of next-generation pharmaceutical compounds.
478259-30-2 (N-(2-methoxyethyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide) Related Products
- 1146902-08-0((3Z)-5-fluoro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one)
- 1251710-02-7(N-{1-(hydroxymethyl)cyclopropylmethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide)
- 2169605-01-8(4-(3-chloro-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid)
- 99111-95-2((4-fluoro-2-methoxyphenyl)hydrazine)
- 2034578-62-4(N-{2-(thiophen-2-yl)pyridin-3-ylmethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide)
- 878727-01-6(8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1161776-13-1(1-(2-Bromothiazol-5-yl)ethanone)
- 1631145-96-4((E)-3-(4-Fluorobenzylidene)-1-methylpiperidin-4-one)
- 765248-92-8(cis-5-methylpiperidine-2-carboxylic acid)
- 1177278-07-7(N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-7-methyl-1,3-benzothiazol-2-amine)




